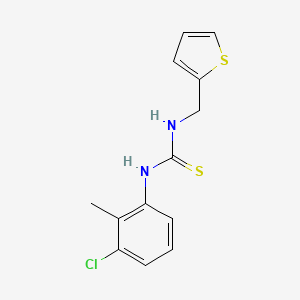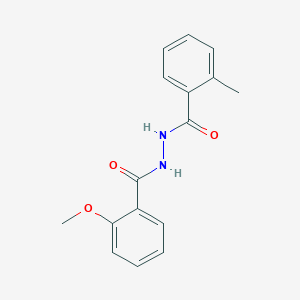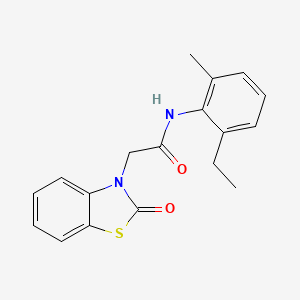
N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea, also known as CCTT, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. CCTT is a thiourea derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea is not fully understood. However, it has been suggested that N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea has also been found to inhibit the replication of certain viruses and bacteria.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea has also been found to inhibit the growth and proliferation of cancer cells. In addition, N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal lab conditions. However, N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea has some limitations. It is poorly soluble in water, which may limit its use in certain experiments. In addition, N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea. One area of research is the development of more efficient synthesis methods for N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea. Another area of research is the study of N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea in vivo to determine its potential therapeutic applications. Additionally, the mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea needs to be further elucidated to fully understand its potential therapeutic benefits.
Méthodes De Synthèse
N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea can be synthesized through various methods, including the reaction of 3-chloro-2-methylbenzenamine with 2-thienylmethylisothiocyanate in the presence of a base. Another method involves the reaction of 3-chloro-2-methylbenzenamine with 2-thienylmethylisocyanate in the presence of a base and a reducing agent.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea has also been shown to have potential as an anti-inflammatory agent and has been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2S2/c1-9-11(14)5-2-6-12(9)16-13(17)15-8-10-4-3-7-18-10/h2-7H,8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFJYCDTAMUZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5852874.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5852879.png)







![2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5852930.png)

![N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5852939.png)
